

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenhydramine

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Compound of Interest

Compound Name: *Linadryl*

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This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of diphenhydramine, a first-generation H1 receptor antagonist. It is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of critical pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Diphenhydramine undergoes rapid absorption and extensive metabolism.

Absorption

Following oral administration, diphenhydramine is well-absorbed from the gastrointestinal tract. [1] It appears in plasma within 15 minutes, with peak plasma concentrations achieved in approximately 1.5 to 3 hours.[2][3][4][5] The onset of action typically occurs within 15 to 60 minutes.[6] However, it is subject to a significant first-pass metabolism in the liver, which reduces its overall systemic availability.[3][7]

Distribution

Diphenhydramine is widely distributed throughout the body, including the central nervous system (CNS), a characteristic of first-generation antihistamines that allows it to cross the blood-brain barrier.^{[1][2][3]} It also crosses the placenta and can be detected in breast milk.^{[2][8]} The drug exhibits a high degree of binding to plasma proteins.^{[2][3]}

Metabolism

Diphenhydramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.^{[2][6]} The main metabolic pathway involves two successive N-demethylations of its tertiary amine, first to the active metabolite N-desmethyldiphenhydramine, and then to N,N-didesmethyldiphenhydramine.^{[1][3][4]} The resulting primary amine is subsequently oxidized to diphenylmethoxyacetic acid.^{[1][4]} CYP2D6 is the principal enzyme responsible for this process, with lower affinity contributions from CYP1A2, CYP2C9, and CYP2C19.^{[4][9][10]}

Excretion

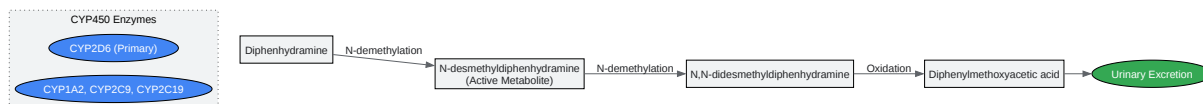
The metabolites of diphenhydramine are primarily excreted in the urine.^{[2][3]} A very small fraction, typically less than 4% of the administered dose, is eliminated as the unchanged drug.^{[2][7]} The elimination half-life is notably influenced by age, being significantly shorter in children and longer in the elderly compared to young adults.^{[4][11][12]} Consequently, clearance rates are highest in children and decrease with age.^{[11][12]}

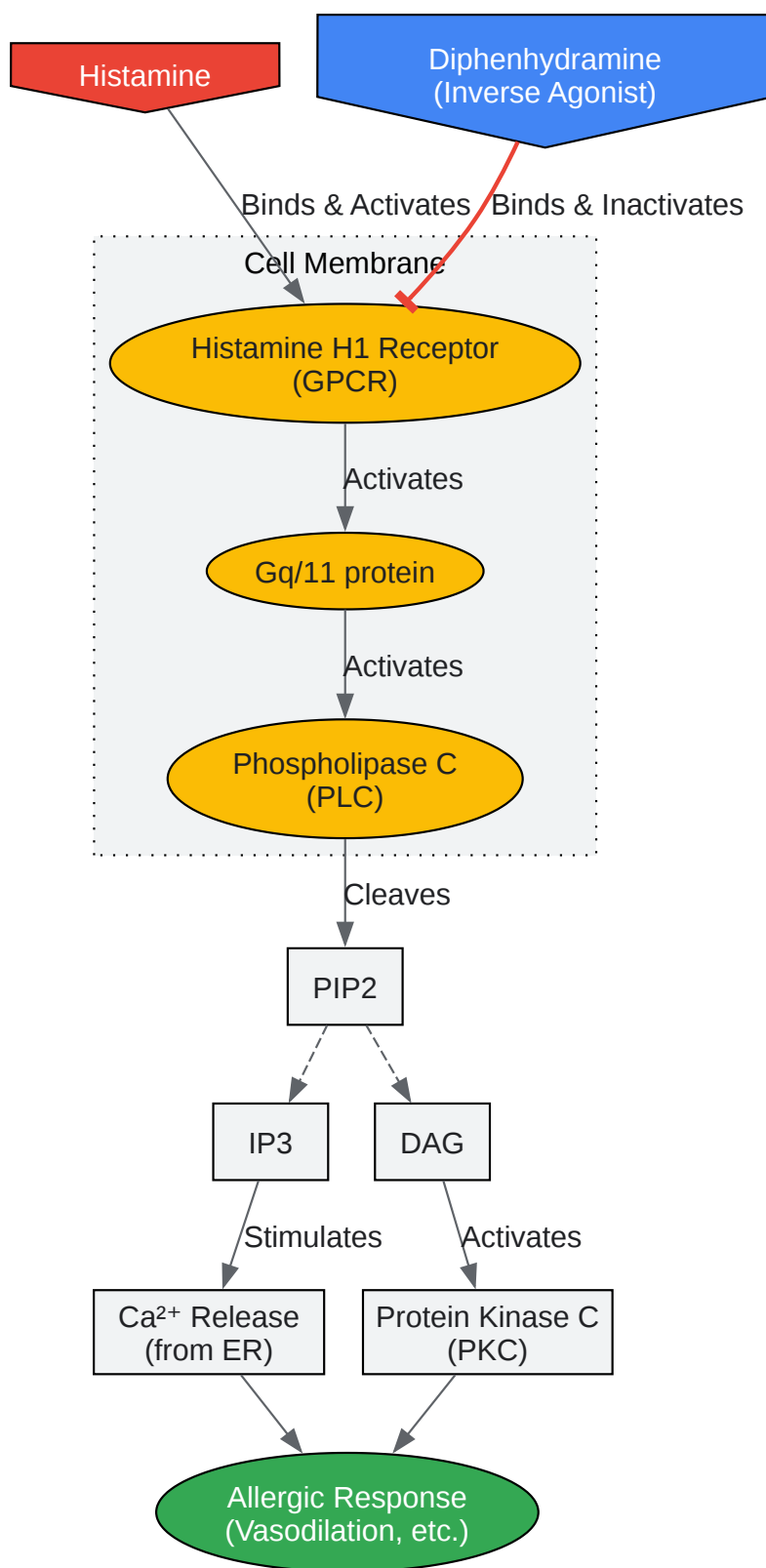
Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of diphenhydramine.

Parameter	Value	Reference
Oral Bioavailability	40% - 72%	[2][3][4]
Time to Peak Plasma Conc. (Tmax)	1.5 - 3.0 hours	[2][3][4]
Volume of Distribution (Vd)	3.3 - 17.0 L/kg	[2][3]
Plasma Protein Binding	78% - 98%	[2][3]
Elimination Half-Life (t _{1/2})		
Children	5.4 ± 1.8 hours	[2][4][11][12]
Young Adults	9.2 ± 2.5 hours	[4][11][12]
Elderly	13.5 ± 4.2 hours	[4][11][12]
Clearance		
Children	49.2 ± 22.8 mL/min/kg	[11][12]
Young Adults	23.3 ± 9.4 mL/min/kg	[11][12]
Elderly	11.7 ± 3.1 mL/min/kg	[11][12]

Visualization: Metabolic Pathway of Diphenhydramine





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